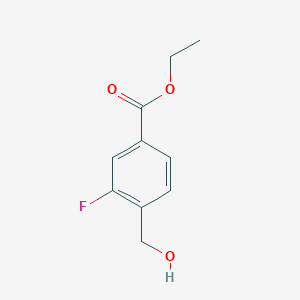

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

CAS No.:

Cat. No.: VC18299562

Molecular Formula: C10H11FO3

Molecular Weight: 198.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO3 |

|---|---|

| Molecular Weight | 198.19 g/mol |

| IUPAC Name | ethyl 3-fluoro-4-(hydroxymethyl)benzoate |

| Standard InChI | InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5,12H,2,6H2,1H3 |

| Standard InChI Key | BHLXMXQUULNOAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)CO)F |

Introduction

1. Overview of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

Ethyl 3-fluoro-4-(hydroxymethyl)benzoate is an organic compound belonging to the class of benzoic acid derivatives. It is characterized by a benzoate core substituted with a fluorine atom at the third position, a hydroxymethyl group at the fourth position, and an ethyl ester functional group.

2. Synthesis of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate

The synthesis of this compound typically involves esterification and selective substitution reactions. A common route might include:

-

Starting Material: 3-fluoro-4-hydroxymethylbenzoic acid.

-

Esterification Reaction: Reacting the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl) to form the ethyl ester derivative.

General Reaction:

4. Applications and Uses

-

Pharmaceutical Intermediates:

-

The hydroxymethyl group allows for further derivatization, making it useful in drug development.

-

Fluorinated compounds are often used in medicinal chemistry for their metabolic stability and bioactivity.

-

-

Chemical Synthesis:

-

The ester group enables participation in transesterification or hydrolysis reactions.

-

Hydroxymethyl functionality can be oxidized to aldehyde or carboxylic acid derivatives.

-

-

Material Science:

-

Potential precursor for polymers or specialty materials due to its functional groups.

-

5. Analytical Characterization

To confirm the identity and purity of Ethyl 3-fluoro-4-(hydroxymethyl)benzoate, standard analytical techniques are employed:

-

NMR Spectroscopy:

-

Proton (H NMR) and Carbon (C NMR) spectra will show signals corresponding to the aromatic protons, hydroxymethyl group, and ethyl ester moiety.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at , confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for:

-

Ester carbonyl () stretch around 1730 cm,

-

Hydroxyl () stretch around 3200–3500 cm,

-

Aromatic stretches around 3000 cm.

-

-

-

Chromatography:

-

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for purity assessment.

-

6. Safety and Handling

While specific safety data for this compound is unavailable, general precautions for similar compounds include:

-

Toxicity: Fluorinated aromatic compounds may pose inhalation or skin exposure risks.

-

Storage: Store in a cool, dry place away from oxidizing agents.

-

Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats when handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume